Cas no 822-51-5 (3,4-dimethyl-1H-pyrrole)

3,4-dimethyl-1H-pyrrole structure
3,4-dimethyl-1H-pyrrole structure
Nombre del producto:3,4-dimethyl-1H-pyrrole
Número CAS:822-51-5
MF:C6H9N
Megavatios:95.1423614025116
MDL:MFCD03427290
CID:707080
PubChem ID:5324584

3,4-dimethyl-1H-pyrrole Propiedades químicas y físicas

Nombre e identificación

    • 1H-Pyrrole,3,4-dimethyl-
    • 3,4-dimethyl-1H-pyrrole
    • 3,4-DIMETHYLPYRROLE
    • 1H-Pyrrole,3,4-dimethyl
    • 3,4-dimethyl-1H-pyrrol
    • 3,4-dimethylpyrrol
    • DIMETHYLPYRROLE(3,4-)
    • 3,4-Dimethyl-1H-pyrrole (ACI)
    • Pyrrole, 3,4-dimethyl- (6CI, 7CI, 8CI)
    • PB27606
    • 822-51-5
    • MFCD03427290
    • 125227-77-2
    • DTXSID70415920
    • pyrrole, 3,4-dimethyl-
    • AKOS006276421
    • AS-57922
    • SY042377
    • Z1198162792
    • InChI=1/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H
    • CS-0051606
    • 1H-Pyrrole, 3,4-dimethyl-
    • OJFOWGWQOFZNNJ-UHFFFAOYSA-N
    • EN300-85054
    • MDL: MFCD03427290
    • Renchi: 1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3
    • Clave inchi: OJFOWGWQOFZNNJ-UHFFFAOYSA-N
    • Sonrisas: C1=C(C)C(C)=CN1

Atributos calculados

  • Calidad precisa: 95.07350
  • Masa isotópica única: 95.073
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 0
  • Complejidad: 53.2
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 15.8A^2
  • Xlogp3: 1.4

Propiedades experimentales

  • Denso: 0.9±0.1 g/cm3
  • Punto de ebullición: 171.9±9.0 °C at 760 mmHg
  • Punto de inflamación: 60.3±10.0 °C
  • PSA: 15.79000
  • Logp: 1.63150
  • Presión de vapor: 1.8±0.3 mmHg at 25°C

3,4-dimethyl-1H-pyrrole Información de Seguridad

3,4-dimethyl-1H-pyrrole PrecioMás >>

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Chemenu
CM103604-5g
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822-51-5 95%+
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$1001 2023-03-06
Chemenu
CM103604-1g
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$715 2021-08-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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822-51-5 97%
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¥40199.0 2024-04-18
TRC
B430725-10mg
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10mg
$ 50.00 2022-06-07
abcr
AB454629-250 mg
3,4-Dimethylpyrrole, 95%; .
822-51-5 95%
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€244.60 2023-06-15
Enamine
EN300-85054-1.0g
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822-51-5 95.0%
1.0g
$552.0 2025-02-21
Alichem
A109008633-1g
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$450.00 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BH147-50mg
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822-51-5 95+%
50mg
383.0CNY 2021-07-15
Chemenu
CM103604-25g
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822-51-5 95%+
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eNovation Chemicals LLC
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822-51-5 97%
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$1035 2024-07-21

3,4-dimethyl-1H-pyrrole Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ;  rt → reflux; reflux
Referencia
New Open-Chain Tetrapyrroles as Chromophores in the Plant Photoreceptor Phytochrome
Robben, Uwe; et al, Journal of the American Chemical Society, 2008, 130(34), 11303-11311

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
2.1 Reagents: Water Solvents: Acetone
3.1 Reagents: Potassium bicarbonate Solvents: Water
3.2 Reagents: Iodine Solvents: 1,2-Dichloroethane
4.1 Reagents: Hydrogen iodide ,  Hypophosphorous acid Solvents: Acetic acid
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
6.1 Reagents: Acetic acid Solvents: Water
Referencia
5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group
Paine, John B. III; et al, Journal of Organic Chemistry, 1988, 53(12), 2787-95

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, reflux
Referencia
Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers
Melling, D.; et al, RSC Advances, 2015, 5(102), 84153-84163

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Pyridine ,  Sulfuryl chloride Solvents: Benzene ;  < 45 °C; 1 h
1.2 1 h, reflux; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  cooled; 2 h, reflux
Referencia
High-Yielding Synthesis of β-Octaalkyl-meso-(bromophenyl)-Substituted Porphyrins and X-ray Study of Axial Complexes of Their Zinc Complexes with THF and 1,4-Dioxane
Mikhalitsyna, Elena A.; et al, European Journal of Inorganic Chemistry, 2012, 2012(36), 5979-5990

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Water
Referencia
Chlorophyll and related substances. III. The synthesis of octamethylchlorine
Eisner, Ulli; et al, Journal of the Chemical Society, 1956, 1655, 1655-61

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Benzene
1.2 Solvents: Benzene
1.3 Reagents: Potassium hydroxide Solvents: Methanol
Referencia
Propentdyopents [5-(2-oxo-2H-pyrrol-5-ylmethylene)pyrrol-2(5H)-ones] and related compounds. Part 2. The Z ⇄ E photoisomerization of pyrromethenone systems
Bonnett, Raymond; et al, Journal of the Chemical Society, 1987, (6), 1383-8

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
Referencia
Intermolecularly hydrogen-bonded dimeric helices: Tripyrrindiones
Roth, Steven D.; et al, Tetrahedron, 2007, 63(45), 11030-11039

Synthetic Routes 8

Condiciones de reacción
Referencia
Exciton coupling from dipyrrinone chromophores
Byun, Young Seok; et al, Journal of Organic Chemistry, 1991, 56(21), 6027-33

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Carbamic acid, ethyl ester ,  Pyridine ,  Thionyl chloride Solvents: Toluene ;  cooled; 1 h, rt
1.2 overnight, reflux
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, reflux
Referencia
Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers
Melling, D.; et al, RSC Advances, 2015, 5(102), 84153-84163

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Sodium methoxide
Referencia
Syntheses of 3,4-dimethylpyrrole
Ichimura, Kunihiro; et al, Bulletin of the Chemical Society of Japan, 1976, 49(4), 1157-8

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Toluene ;  cooled; 1 h, rt
1.2 overnight, reflux
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, reflux
Referencia
Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers
Melling, D.; et al, RSC Advances, 2015, 5(102), 84153-84163

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water
Referencia
5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group
Paine, John B. III; et al, Journal of Organic Chemistry, 1988, 53(12), 2787-95

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride
Referencia
Research in the heterocyclic series. XXIV. Preparation of 2,3- and 3,4-pyrroledicarbaldehydes
Farnier, Michel; et al, Bulletin de la Societe Chimique de France, 1975, 2335, 2335-8

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Butyllithium ,  Chlorobis(η5-cyclopentadienyl)(methyl)zirconium Solvents: Tetrahydrofuran ,  Hexane
1.3 -
1.4 Reagents: Carbon monoxide ,  Ammonium chloride Solvents: Tetrahydrofuran
Referencia
Synthesis of substituted pyrroles via zirconocene complexes of imines
Buchwald, Stephen L.; et al, Journal of the American Chemical Society, 1989, 111(2), 776-7

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Bromine ,  Sulfuryl chloride Solvents: Diethyl ether ,  Ethanol ,  Water
Referencia
Methylation of some pyrroles and 2-pyrrolines
Booth, H.; et al, Journal of the Chemical Society, 1963, 650, 650-61

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ;  1 h, reflux
Referencia
Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines
Kancharla, Papireddy; et al, Tetrahedron, 2013, 69(39), 8375-8385

Synthetic Routes 17

Condiciones de reacción
Referencia
Large scale, efficient synthesis of 9-unsubstituted dipyrrinone
Chen, Qingqi; et al, Synthetic Communications, 2002, 32(7), 1031-1040

Synthetic Routes 18

Condiciones de reacción
1.1 -
2.1 Catalysts: Potassium tert-butoxide
Referencia
Addition of halogen azides to noncyclic conjugated dienes
Hassner, Alfred; et al, Tetrahedron Letters, 1975, 1575, 1575-8

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: Sodium methoxide
Referencia
Syntheses of 3,4-dimethylpyrrole
Ichimura, Kunihiro; et al, Bulletin of the Chemical Society of Japan, 1976, 49(4), 1157-8

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Sodium methoxide
Referencia
Syntheses of 3,4-dimethylpyrrole
Ichimura, Kunihiro; et al, Bulletin of the Chemical Society of Japan, 1976, 49(4), 1157-8

Synthetic Routes 21

Condiciones de reacción
1.1 -
2.1 Reagents: Hydrazine Solvents: Isopropanol
Referencia
A general synthesis of pyrroles from aldehydes and ketones
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1982, (11), 624-5

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Triethylene glycol
Referencia
New Approaches to Linear Pyrrole Oligomers
Kettschau, Georg, 1996, , ,

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Isopropanol
Referencia
Experimental and Theoretical Investigations into Uroporphyrins III - Construction, Aldol Reactions, Enantioselective Carbonylation and Hetero-Diels-Aler Reactions
Geissler, Holger, 1993, , ,

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Isopropanol
Referencia
A general synthesis of pyrroles from aldehydes and ketones
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1982, (11), 624-5

Synthetic Routes 25

Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide
Referencia
Addition of halogen azides to noncyclic conjugated dienes
Hassner, Alfred; et al, Tetrahedron Letters, 1975, 1575, 1575-8

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Diethyl ether
1.2 Reagents: Acetic acid ,  Sodium acetate ,  Zinc
2.1 Reagents: Potassium hydroxide Solvents: Triethylene glycol
Referencia
New Approaches to Linear Pyrrole Oligomers
Kettschau, Georg, 1996, , ,

3,4-dimethyl-1H-pyrrole Raw materials

3,4-dimethyl-1H-pyrrole Preparation Products

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Amadis Chemical Company Limited
(CAS:822-51-5)3,4-dimethyl-1H-pyrrole
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Pureza:99%/99%
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Precio ($):247.0/5096.0